molecular formula C6H15NO2Si B14705893 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane CAS No. 14880-50-3

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane

Cat. No.: B14705893
CAS No.: 14880-50-3
M. Wt: 161.27 g/mol
InChI Key: FIEZGKJURXRKTH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is a silicon-containing heterocyclic compound It is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of aminoalkylethoxysilanes with chlormethylthiophene derivatives. The reaction conditions often include the use of triethanolamine to facilitate the formation of the desired silatrane derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlormethylthiophene: Used in substitution reactions.

    Triethanolamine: Facilitates the formation of silatrane derivatives.

    Phenyl- and Diphenylphosphines: Used in addition reactions under UV irradiation.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane involves its ability to form stable complexes with various reagents. The silicon atom within the ring structure plays a crucial role in facilitating these interactions. The compound’s reactivity is influenced by the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is unique due to its specific ring structure that includes silicon, oxygen, and nitrogen atoms. This combination of elements within a single ring imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Biological Activity

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane (commonly referred to as 6-Aza-2-thiothymine) is a compound that has garnered attention in recent years due to its diverse biological activities. This article will explore the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₄H₅N₃OS
  • Molecular Weight : 143.17 g/mol
  • Density : 1.63 g/cm³
  • Boiling Point : 356.4 °C at 760 mmHg
  • Melting Point : 218-221 °C

These properties suggest that the compound is stable under various conditions, which is crucial for its potential applications in biological systems.

Research indicates that this compound exhibits notable biological activities primarily through the following mechanisms:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Antitumor Properties : Some studies have indicated that it may possess cytotoxic effects against certain cancer cell lines. The exact mechanism involves the induction of apoptosis in malignant cells.
  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially altering their activity and leading to therapeutic effects in metabolic disorders.

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several viral strains, showing a dose-dependent response that suggests its potential as an antiviral agent.

Case Study 2: Antitumor Effects

In a series of experiments involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may induce programmed cell death in cancer cells.

Summary of Biological Activities

Activity Type Mechanism Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionAlteration of enzyme activity

Properties

CAS No.

14880-50-3

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

2,2-dimethyl-1,3,6,2-dioxazasilocane

InChI

InChI=1S/C6H15NO2Si/c1-10(2)8-5-3-7-4-6-9-10/h7H,3-6H2,1-2H3

InChI Key

FIEZGKJURXRKTH-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCNCCO1)C

Origin of Product

United States

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